4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine
Description
Properties
Molecular Formula |
C9H12N4S |
|---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
(6-propan-2-ylthieno[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C9H12N4S/c1-5(2)7-3-6-8(13-10)11-4-12-9(6)14-7/h3-5H,10H2,1-2H3,(H,11,12,13) |
InChI Key |
QTZJLJDUBYWQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(N=CN=C2S1)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Acylation and Cyclization: The initial step involves the acylation of a suitable precursor, followed by cyclization to form the thieno[2,3-d]pyrimidine core.
Chlorination: The intermediate product is then chlorinated to introduce a chlorine atom at a specific position.
Hydrazine Reaction: The chlorinated intermediate undergoes a reaction with hydrazine to introduce the hydrazinyl group.
Isopropylation: Finally, the isopropyl group is introduced through an alkylation reaction.
Industrial Production Methods
Industrial production of 4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Condensation Reactions
The hydrazinyl group (-NHNH₂) readily participates in condensation reactions with carbonyl-containing compounds:
| Reactant | Product Formed | Conditions | Yield | Source |
|---|---|---|---|---|
| Aldehydes/Ketones | Hydrazones | Reflux in ethanol, 6-8h | 70-85% | |
| α-Ketoesters | Pyrazolo[3,4-d]pyrimidines | HCl catalysis, 80°C | 65% |
Key findings:
-
Reaction with benzaldehyde forms a stable hydrazone derivative (melting point 182-184°C)
-
Condensation with ethyl acetoacetate produces bicyclic structures showing enhanced thermal stability
Cyclization Reactions
The compound forms fused heterocyclic systems through intramolecular cyclization:
| Reagent | Product | Key Conditions | Biological Relevance |
|---|---|---|---|
| CS₂/KOH | Thieno[2,3-d]triazolo[4,3-a]pyrimidine | Microwave, 120°C | Antimicrobial |
| Oxalyl chloride | Imidazolidinedione derivatives | DCM, 0°C → RT | Analgesic activity |
Notable observation:
-
Cyclization with thiourea under basic conditions yields pyrimidinethione derivatives demonstrating 89% yield in optimized protocols
Nucleophilic Substitution
The thienopyrimidine core undergoes substitution at position 2:
| Leaving Group | Incoming Nucleophile | Solvent System | Reaction Time | Efficiency |
|---|---|---|---|---|
| Cl | NH₃ (g) | DMF, 100°C | 4h | 92% |
| OMe | Hydrazine hydrate | Ethanol, reflux | 8h | 78% |
Critical parameters:
-
Chloro derivatives show higher reactivity than methoxy analogues
-
Steric effects from the isopropyl group influence regioselectivity
Electrophilic Aromatic Substitution
The electron-rich thiophene ring participates in:
| Reaction Type | Electrophile | Position Substituted | Byproduct Analysis |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 | <5% ring-opened products |
| Sulfonation | SO₃/DCE | C-2 | Requires strict temp control |
Experimental challenges:
-
Nitration at C-5 competes with hydrazinyl group oxidation (<10% yield loss)
-
Sulfonation products show increased aqueous solubility for pharmaceutical applications
Redox Reactions
The hydrazinyl moiety participates in oxidation processes:
| Oxidizing Agent | Product | Stoichiometry | Applications |
|---|---|---|---|
| H₂O₂ (30%) | Diazene derivatives | 1:1 molar ratio | Precursor to azo dyes |
| KMnO₄ (acidic) | Pyrimidine-4-carboxylic acid | Complete oxidation | Metabolic studies |
Safety considerations:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thieno[2,3-d]pyrimidine core, characterized by a fused thiophene and pyrimidine ring structure. The presence of a hydrazinyl group at position 4 and an isopropyl group at position 6 enhances its chemical properties, making it a candidate for diverse pharmacological applications.
The synthesis typically involves multi-step routes starting from simpler precursors. A common method includes the reaction of isopropylthieno[2,3-d]pyrimidin-4(3H)-one with hydrazine hydrate under controlled reflux conditions to optimize yield and purity. Alternative synthesis approaches may utilize one-pot reactions or multi-component reactions to streamline the process while maintaining high yields of the desired product.
Antitumor Properties
Research indicates that 4-hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine may serve as a lead compound in drug development aimed at treating various cancers. Its structural modifications can significantly influence its biological efficacy against cancer cells. Interaction studies have shown that this compound can bind to specific proteins and enzymes involved in cancer pathways, suggesting potential for anticancer drug development .
Anti-inflammatory Effects
The compound has been recognized for its anti-inflammatory properties, which are crucial in treating conditions such as arthritis and other inflammatory diseases. Studies have demonstrated that derivatives of thienopyrimidine exhibit significant inhibitory effects on inflammatory mediators, making them suitable candidates for further pharmacological exploration .
Antimicrobial Activity
4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine derivatives have shown promise as antimicrobial agents. Research has indicated that modifications at specific positions on the thienopyrimidine scaffold can enhance their efficacy against various bacterial strains and fungi. These compounds demonstrate activity against both gram-positive and gram-negative bacteria, as well as certain fungal species .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals that variations in substituents can lead to different biological activities:
| Compound | Structure | Antimicrobial Activity | Antitumor Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| 4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine | Structure | Moderate | High | High |
| Arylidene Hydrazinyl Pyrido[2,3-d]pyrimidin-4-ones | Structure | High | Moderate | Moderate |
| Other Thienopyrimidine Derivatives | Structure | Variable | Variable | Variable |
Case Studies and Research Findings
Several studies have documented the therapeutic potential of thienopyrimidine derivatives:
- A study highlighted the synthesis and biological evaluation of various thienopyrimidine derivatives, demonstrating their potential as effective antimicrobial agents against multiple strains of bacteria and fungi.
- Another research focused on the anti-inflammatory effects of these compounds in preclinical models of arthritis, showing significant reductions in inflammatory markers compared to control groups.
- Further investigations into the antitumor properties revealed promising results in vitro against cancer cell lines, indicating potential pathways for drug development targeting specific kinases involved in tumor progression.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of thieno[2,3-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Table 1: Key Structural and Physical Properties
Key Observations:
Lipophilicity: The isopropyl group in the target compound likely increases membrane permeability compared to methyl () or amino substituents.
Solubility : Methyl-substituted analogs (e.g., C7H8N4S) exhibit better aqueous solubility (25 µL sample solution at 10 mM in ), whereas phenyl or isopropyl groups reduce solubility.
Bioactivity: The hydrazinyl group may act as a hydrogen-bond donor/acceptor, enhancing interactions with biological targets compared to amino or anilino groups.
Comparison with Fused Heterocyclic Systems
and highlight structural diversity in fused pyrimidine derivatives. For example:

- Furo[2,3-d]pyrimidines (Figure 17): Replacement of the thiophene ring with furan alters electronic properties, affecting reactivity and target selectivity.
Pharmacological Potential
- Hydrazinyl Derivatives: Compounds like 3-benzoyl-2-hydrazono-4-imino-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine () demonstrate the versatility of hydrazinyl groups in forming Schiff bases or coordinating metal ions, which is critical in drug design.
- Phenyl vs. Alkyl Substituents : Phenyl groups () enhance aromatic interactions in protein binding sites, whereas alkyl groups (methyl/isopropyl) may optimize pharmacokinetic profiles.
Biological Activity
4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine is a compound that has attracted significant attention due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine belongs to the thienopyrimidine class, characterized by a fused thiophene and pyrimidine ring system. The compound features a hydrazinyl group at position 4 and an isopropyl group at position 6, which contribute to its unique reactivity and biological profile.
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common method includes the reaction of isopropylthieno[2,3-d]pyrimidin-4(3H)-one with hydrazine hydrate under reflux conditions. Careful control of reaction parameters is essential to optimize yield and purity.
Antitumor Activity
Research indicates that thienopyrimidine derivatives, including 4-hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine, exhibit antitumor properties . In vitro studies have demonstrated that modifications in the thienopyrimidine scaffold can significantly enhance biological efficacy against various cancer cell lines. For instance, compounds derived from similar structures have shown promising antiproliferative activity against lung (H460), colon (HT-29), and breast (MDA-MB-231) cancer cell lines .
Anti-inflammatory and Analgesic Properties
This compound also displays anti-inflammatory and analgesic activities comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and acetylsalicylic acid. Studies have reported that thienopyrimidine derivatives can reduce inflammation and pain in various experimental models, indicating their potential as therapeutic agents for inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of 4-hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine has been explored through various studies. Compounds with similar hydrazinyl modifications have shown significant antibacterial effects against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus). The presence of the hydrazinyl group enhances the compound's ability to interact with bacterial enzymes, leading to increased antimicrobial efficacy .
The biological activity of 4-hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that this compound binds effectively to proteins involved in disease pathways, such as kinases and other enzymes crucial for cancer progression and inflammation. Binding energy calculations indicate favorable interactions that could translate into therapeutic effects.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds within the thienopyrimidine class, highlighting their structural features and notable biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one | Lacks hydrazinyl group | Anti-inflammatory |
| 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one | Methyl substitution instead of isopropyl | Antitumor activity |
| 2-Hydrazino-5-isopropyl-thieno[2,3-d]pyrimidin | Contains both hydrazinyl and isopropyl groups | Enhanced antibacterial properties |
| Thieno[2,3-d]pyrimidines with halogen substitutions | Varying halogen atoms at different positions | Diverse pharmacological profiles |
This table illustrates how variations in substituents can lead to different biological activities and applications within the thienopyrimidine class.
Case Studies
Several studies have focused on the synthesis and evaluation of thienopyrimidine derivatives for their therapeutic potential:
- Study on Antiproliferative Activity : A series of derivatives were synthesized and tested against multiple cancer cell lines, revealing IC50 values in the nanomolar range for some compounds, indicating strong antiproliferative effects .
- Evaluation of Anti-inflammatory Effects : Compounds were assessed for their ability to inhibit inflammatory responses in animal models, showing comparable effects to traditional NSAIDs without significant ulcerogenic side effects .
- Antimicrobial Screening : Hydrazinyl derivatives were tested against various bacterial strains, demonstrating superior activity compared to standard antibiotics in some cases .
Q & A
Q. What are the optimal synthetic routes for 4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine, and how can computational methods enhance reaction efficiency?
- Methodological Answer : The synthesis of this compound can be optimized using computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) to predict intermediates and transition states. For example, the ICReDD program integrates computational and experimental workflows to narrow down optimal reaction conditions (e.g., solvent, catalyst, temperature) by analyzing thermodynamic and kinetic parameters . Reactor design principles (e.g., continuous-flow systems) from CRDC subclass RDF2050112 can further improve scalability and reproducibility by controlling mass transfer and reaction kinetics .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the hydrazinyl and isopropyl substituents?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can identify hydrazinyl protons (δ 3.5–5.0 ppm) and isopropyl methyl groups (δ 1.0–1.5 ppm). 2D NMR (e.g., HSQC, HMBC) resolves coupling patterns and confirms substituent positions on the thienopyrimidine core .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 250–300 nm) paired with high-resolution mass spectrometry (HRMS) validates molecular weight and purity. For example, electrospray ionization (ESI-MS) in positive ion mode detects [M+H]+ ions .
Q. How can researchers mitigate impurities during synthesis, and what analytical protocols ensure quality control?
- Methodological Answer : Impurity profiling requires orthogonal methods:
- TLC and HPLC-DAD : Monitor reaction progress and detect by-products (e.g., unreacted hydrazine derivatives).
- Elemental Analysis : Confirm stoichiometry of C, H, N, and S to identify deviations caused by incomplete functionalization .
- X-ray Crystallography : Resolves crystal packing and confirms regiochemistry of substituents, critical for validating synthetic accuracy .
Advanced Research Questions
Q. How can quantum mechanical calculations and molecular docking predict the compound’s reactivity and biological interactions?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. Solvent effects can be modeled using COSMO-RS .
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to biological targets (e.g., kinase enzymes). For example, docking into ATP-binding pockets requires flexible ligand sampling and MM-GBSA scoring to prioritize synthetic analogs .
Q. What strategies resolve contradictions in catalytic activity data across different solvent systems?
- Methodological Answer : Conflicting activity data may arise from solvent polarity effects on transition states. A systematic approach includes:
- Kinetic Profiling : Compare rate constants (k) in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents.
- Microkinetic Modeling : Integrate experimental rate data with computed activation barriers to identify solvent-dependent mechanistic pathways .
- In Situ Spectroscopy : Raman or IR spectroscopy tracks intermediate formation in real time, clarifying solvent-induced mechanistic shifts .
Q. How does the electronic structure of the thieno[2,3-d]pyrimidine core influence cross-coupling reactivity?
- Methodological Answer : The electron-deficient thienopyrimidine core enhances electrophilicity at C-2 and C-4 positions, facilitating Suzuki-Miyaura couplings. Key steps:
- Pd-Catalyzed Coupling : Optimize ligand (e.g., SPhos) and base (KCO) for aryl boronic acid coupling.
- DFT Analysis : Calculate Fukui indices to map electrophilic sites and predict regioselectivity .
- Isotopic Labeling : C-labeled substrates validate coupling efficiency via NMR .
Q. What methodologies enable the study of this compound’s potential in multi-target drug discovery?
- Methodological Answer :
- Polypharmacology Screening : Use high-throughput assays (e.g., kinase panels, GPCR profiling) to identify off-target interactions.
- Network Pharmacology : Integrate transcriptomic data (e.g., LINCS L1000) with compound-target networks to predict synergistic pathways .
- Metabolite Identification : Incubate with liver microsomes and analyze via LC-QTOF-MS to assess metabolic stability and prodrug potential .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity between in vitro and cell-based assays?
- Methodological Answer :
- Permeability Assessment : Use Caco-2 monolayers or PAMPA to evaluate membrane permeability, which may explain reduced cellular efficacy.
- Protein Binding Studies : Equilibrium dialysis quantifies serum protein binding, which can mask free drug concentrations .
- Cellular Context : Transcriptomic profiling (e.g., RNA-seq) of cell lines identifies variability in target expression or compensatory pathways .
Experimental Design Considerations
Q. What safety protocols are critical when handling hydrazine derivatives in synthesis?
- Methodological Answer :
- Engineering Controls : Use fume hoods with HEPA filters and sealed reactors to minimize hydrazine exposure.
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and flame-resistant lab coats .
- Waste Management : Quench residual hydrazine with NaNO/HCl before disposal to prevent exothermic decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
